molecular formula C19H20F2N2O4S B2480325 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide CAS No. 954605-22-2

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2480325
CAS No.: 954605-22-2
M. Wt: 410.44
InChI Key: XVXXPZCIQZYETR-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H20F2N2O4S and its molecular weight is 410.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes likecarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides are generally known to inhibit the aforementioned enzymes, thereby disrupting the processes they regulate . The compound’s interaction with its targets and the resulting changes would depend on its specific structure and the nature of its binding to the target enzymes.

Biochemical Pathways

The compound likely affects the biochemical pathways regulated by its target enzymes. For instance, inhibition of carbonic anhydrase could disrupt fluid balance and pH regulation, while inhibition of dihydropteroate synthetase could interfere with folate synthesis . The downstream effects of these disruptions would depend on the specific physiological context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets mentioned earlier, the compound could potentially have effects such as altering fluid balance or disrupting folate synthesis . These effects could, in turn, have various downstream impacts on cellular function and overall physiology.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c1-2-27-16-6-4-15(5-7-16)23-12-13(9-19(23)24)11-22-28(25,26)18-10-14(20)3-8-17(18)21/h3-8,10,13,22H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXPZCIQZYETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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